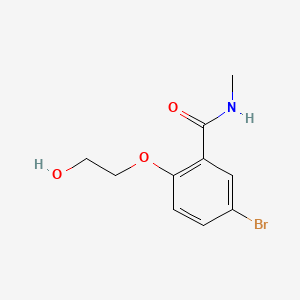
5-Bromo-2-(beta-hydroxyethoxy)-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(2-hydroxyethoxy)-N-methylbenzamide is an organic compound with a complex structure that includes a bromine atom, a hydroxyethoxy group, and a methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(2-hydroxyethoxy)-N-methylbenzamide typically involves multiple steps. One common method starts with the bromination of 2-(2-hydroxyethoxy)benzamide, followed by methylation. The reaction conditions often include the use of bromine or a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a solvent like dichloromethane. The methylation step can be achieved using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2-hydroxyethoxy)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 2-(2-hydroxyethoxy)-N-methylbenzamide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
5-Bromo-2-(2-hydroxyethoxy)-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-2-(2-hydroxyethoxy)-N-methylbenzamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The hydroxyethoxy group can facilitate interactions with hydrophilic environments, while the bromine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(2-hydroxyethoxy)benzonitrile
- 5-Bromo-2-(2-hydroxyethoxy)pyridin-3-ol
- 5-Bromo-2-(2-hydroxyethoxy)benzamide
Uniqueness
5-Bromo-2-(2-hydroxyethoxy)-N-methylbenzamide is unique due to the presence of the N-methyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.
Biological Activity
5-Bromo-2-(beta-hydroxyethoxy)-N-methylbenzamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H12BrNO3
- Molecular Weight : 276.11 g/mol
- CAS Number : 63887-02-5
- IUPAC Name : 5-Bromo-2-(2-hydroxyethoxy)-N-methylbenzamide
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study published in the Journal of Medicinal Chemistry highlights its role as an inhibitor of the HSET protein, which is crucial for the survival of cancer cells with multiple centrosomes. The compound demonstrated micromolar inhibition (IC50 = 2.7 µM) against HSET, suggesting a potential therapeutic application in cancer treatment by disrupting abnormal cell division processes .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, indicating its potential as an antibacterial agent. The specific mechanisms through which it exerts this activity are still under investigation, but preliminary data suggest that it may interfere with bacterial cell wall synthesis or function as a DNA intercalator .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound acts as a competitive inhibitor of specific enzymes involved in cancer cell proliferation and survival.
- Cell Cycle Disruption : By inhibiting HSET, it induces multipolar mitosis in cancer cells, leading to cell death.
- Antimicrobial Mechanisms : It may disrupt bacterial cell integrity or inhibit critical metabolic pathways.
Research Findings and Case Studies
Properties
CAS No. |
63887-02-5 |
|---|---|
Molecular Formula |
C10H12BrNO3 |
Molecular Weight |
274.11 g/mol |
IUPAC Name |
5-bromo-2-(2-hydroxyethoxy)-N-methylbenzamide |
InChI |
InChI=1S/C10H12BrNO3/c1-12-10(14)8-6-7(11)2-3-9(8)15-5-4-13/h2-3,6,13H,4-5H2,1H3,(H,12,14) |
InChI Key |
SOBYBGYFETUFEY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)Br)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















